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Compound Focus: Avanbulin

CAS No.: 798577-91-0

Cat. No.: S548169

Tubulin Binding and Mechanism of Action

Feature Avanbulin (BAL27862) Vincristine

Binding Site Colchicine binding site on 3- Vinca alkaloid domain on B-tubulin [4] [5] [6]
tubulin [1] [2] [3]

Primary Effect on Microtubule destabilization [1] Suppression of microtubule dynamics at low
Microtubules [2] [3] concentrations; depolymerization at high
concentrations [6] [7]

Impact on Cell G2/M phase arrest and Mitotic arrest and induction of apoptosis [7]
Cycle induction of apoptosis [1] [2]

Binding Site Intradimer interface (between Inter-dimer interface (longitudinally between
Location o- and B-tubulin within a dimer)  tubulin dimers) [5] [6]

[8] [2]

The diagram below illustrates the distinct binding sites and subsequent cellular mechanisms of action for

both compounds.
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Resistance Profiles and Experimental Evidence

A key distinction lies in their susceptibility to common resistance mechanisms.
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Aspect Avanbulin (BAL27862) Vincristine

ABC Active in models resistant to vinca alkaloids  Susceptible to resistance via
Transporter and taxanes, including those with P- overexpression of efflux transporters
Efflux glycoprotein (MDR1) overexpression [1] [2]. like ABCB1 [9].

Tubulin Isotype
Mutations

Competition
with MAPs

Maintains activity in vincristine-resistant
neuroblastoma cell lines [9].

Not documented in search results.

Preclinical and Clinical Data

Resistance can arise from specific
mutations in the vinca domain [5].

Sensitivity is reduced by
overexpression of HURP, which
competes for binding at the vinca
domain [5].

Stage Avanbulin (as Lisavanbulin prodrug) Vincristine
Preclinical Low nM range; e.g., ~10 nM in DLBCL cell Low nM range; e.g., 1.83 - 3.44 nM
ICs0/Glso lines [1]; ~2 nM in neuroblastoma lines [9]. in neuroblastoma lines [9].

Clinical Status

Notable
Clinical
Findings

Phase 1/2a trials in advanced solid tumors and
recurrent glioblastoma [2] [3].

Disease control in some patients with recurrent
glioblastoma and ovarian cancer [3]. Dose-
limiting neurological and cardiac effects [2].

Key Experimental Protocols

FDA-approved, standard for
pediatric and hematologic cancers
for decades [9] [7].

Established efficacy in multiple
regimens. Dose-limiting toxicity is
peripheral neuropathy [7].

To evaluate these compounds in a research setting, the following methodologies are commonly used:

e Cell Viability/Proliferation Assays

o Purpose: To determine the half-maximal growth inhibitory concentration (Glso or ICso).
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o Typical Protocol: Cell lines (e.g., neuroblastoma, DLBCL) are exposed to a concentration
gradient of the drug for 72 hours. Viability is measured using reagents like MTT or MTS, which
are metabolized by live cells to form a colored formazan product [9] [1]. Data are analyzed
using non-linear regression to calculate Glso/ICso values.

o Apoptosis Analysis by Flow Cytometry

o Purpose: To quantify drug-induced programmed cell death.

o Typical Protocol: After drug treatment, cells are stained with Annexin V-FITC and propidium
iodide (PI). Annexin V binds to phosphatidylserine externalized on the surface of apoptotic cells,
while PI stains late apoptotic and necrotic cells with compromised membranes. The population
of Annexin V-positive/Pl-negative cells is quantified using flow cytometry [1].

¢ Microtubule Network Visualization via Immunofluorescence

o Purpose: To visually assess the impact of the drug on the cellular microtubule cytoskeleton.

o Typical Protocol: Treated cells are fixed, permeabilized, and stained with antibodies against a-
tubulin, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained
with DAPI. Cells are imaged using a fluorescence or confocal microscope. Avanbulin treatment
typically results in a disrupted, punctuate microtubule network, while vincristine can cause
tubulin to aggregate into paracrystals [9] [5].

e Tubulin Binding Competition Assays

o Purpose: To confirm binding site specificity and study competition with other agents or
proteins.
o Typical Protocol:
= Competition with HURP: The binding of purified HURP protein to tubulin can be
measured (e.g., by pull-down assay) in the presence of increasing concentrations of
vinorelbine (a vinca alkaloid). HURP binding decreases as vinorelbine concentration
increases, demonstrating direct competition [5].
= Competition with Radiolabeled Ligands: Tubulin is incubated with a fixed
concentration of a radiolabeled reference ligand (e.g., *3H-vinblastine) and increasing
concentrations of an unlabeled competitor drug (e.g., avanbulin). If the drugs share a
binding site, the unlabeled competitor will displace the radiolabeled ligand, reducing the
measured radioactivity in a dose-dependent manner [4].

Avanbulin represents a promising next-generation microtubule-targeting agent with a distinct mechanism
that may benefit patients with tumors resistant to traditional therapies like vincristine. Its ongoing clinical

development will be crucial to fully define its therapeutic potential.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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